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Compound of Interest

1-(4-Phenylbut-3-en-1-yl)piperidin-
Compound Name:

4-ol
CAS No.: 1353990-97-2
Cat. No.: B15051664

Get Quote

Executive Summary: The Privileged 4-
Hydroxypiperidine Scaffold

The piperidin-4-ol moiety serves as a versatile pharmacophore.[1] Its utility stems from three
intrinsic properties:

o The Basic Nitrogen (N1): Acts as a primary anchor, typically forming a salt bridge with
aspartate residues in GPCR transmembrane domains (e.g., Asp147 in

-opioid, Asp113 in D2 dopamine receptors).

e The C4-Hydroxyl Group: Provides a directional Hydrogen Bond (H-bond) donor/acceptor
vector, critical for "water-bridging" interactions or direct polar contacts within hydrophobic
pockets.

» Conformational Bias: The 6-membered ring imposes a chair conformation, allowing precise
spatial projection of substituents (axial vs. equatorial), which is vital for distinguishing
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between receptor subtypes (e.g., NK1 vs. NK2).

Structural Dissection & Functional Zones

To rationalize the SAR, we divide the molecule into three interaction zones.
Zone 1: The Cationic Anchor (N1 Position)

e Primary Function: Receptor affinity via ionic interaction.

e SAR Insight:

o Tertiary Amines: Essential for CNS penetration (e.g., Haloperidol, Loperamide). The pKa
(typically 8.5-9.5) ensures the molecule is protonated at physiological pH.

o Quaternary Ammonium: Methylation at N1 creates a permanent charge, preventing Blood-
Brain Barrier (BBB) crossing. This is exploited in peripheral drugs like Methylnaltrexone
(though a morphinan, the principle applies) or specific muscarinic antagonists (e.g., N-
methyl-4-DAMP) to treat peripheral conditions (COPD, gut motility) without CNS side
effects.

o N-Substituents (The "Address" Region):
» Short chains (Methyl/Ethyl): often favor muscarinic or nicotinic activity.

» Bulky Lipophilic chains (Phenethyl, Butyrophenone): Drastically shift affinity toward
Opioid (

) or Dopamine (D2) receptors. The "phenethyl" pocket is a classic hydrophobic trap in
the

-opioid receptor.

Zone 2: The Polarity Pivot (C4-Hydroxyl)

e Primary Function: Enthalpic gain via H-bonding.

e SAR Insight:
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o H-Bonding: The OH group often interacts with serine or threonine residues. In Haloperidol,
the C4-OH is crucial for orienting the 4-chlorophenyl group in the D2 receptor pocket.

o Metabolic Handle: The -OH group is a handle for Phase Il conjugation (glucuronidation),
facilitating clearance. Capping this OH (e.g., methoxy, ester) can improve metabolic
stability but often alters the binding mode.

o Stereochemistry (Axial vs. Equatorial):

» In 4-monosubstituted analogs, the -OH prefers the equatorial position to minimize 1,3-
diaxial strain.

» In 4-aryl-4-hydroxy analogs (e.g., Loperamide core), the bulky Aryl group demands the
equatorial position, forcing the -OH into the axial position. This axial projection is a
specific feature recognized by the target protein's binding pocket.

Zone 3: The Hydrophobic Clamp (C4-Aryl/Alkyl)

e Primary Function: Van der Waals interactions and pi-stacking.
e SAR Insight:

o 4-Phenyl Substitution: Creates the "4-phenylpiperidin-4-ol" motif found in neuroleptics and
opioids. Electron-withdrawing groups (e.g., 4-Cl, 3-CF3) on this phenyl ring often enhance
potency by increasing lipophilicity and strengthening pi-stacking interactions.

o Rigidification: Fusing the C3-C4 bond into spiro-cycles (e.g., spiro-isobenzofuran)
constrains the piperidine ring, reducing the entropic penalty of binding.

Data Summary: SAR Trends in Receptor Affinity

The following table summarizes how structural changes to the core scaffold shift biological
activity across major therapeutic targets.
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Analog Class

N1-Substituent

C4-Substituent

Primary Target

Key SAR
Driver

Butyrophenones

(e.g.,
Haloperidol)

4-(4-F-phenyl)-4-

oxobutyl

4-Cl-Phenyl +
OH

D2 Dopamine

The N-linker fits
the "accessory
pocket"; C4-OH
orients the

phenyl ring.

Diphenylbutyls

(e.g.,
Loperamide)

Dimethyl-amide

linker

4-Cl-Phenyl +
OH

-Opioid

Large lipophilic
N-tail excludes
CNS entry (P-gp
substrate); C4-
OH aids receptor

locking.

Piperidinyl-CCR5

Substituted
Benzyl/Sulfonyl

4-Phenyl (no OH

or OH as linker)

CCR5

N-basic center
interacts with
Glu283; C4-
substituent fills
the hydrophobic

cavity.

NMDA Blockers
(e.g., Ifenprodil

analogs)

2-(4-
benzyl)propyl

4-OH / 4-Benzyl

NMDA (GIuN2B)

Linker length
between N and
Phenyl ring is the
"molecular ruler"
for subtype

selectivity.

Visualization: SAR Logic & Signaling Pathways
Figure 1: The Piperidin-4-ol SAR Decision Tree

This diagram illustrates the logical flow of chemical modifications to optimize the scaffold for

specific targets.
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Caption: Logical workflow for diversifying the piperidin-4-ol scaffold. N-substitution dictates
biodistribution (CNS vs. Peripheral), while C4-substitution drives receptor subtype specificity.

Experimental Protocols
Protocol A: Synthesis of 4-Aryl-4-Hydroxypiperidines
(Grignhard Route)

This is the gold-standard method for generating the neuroleptic/opioid-like core.
Reagents: N-Benzyl-4-piperidone, Aryl Bromide, Magnesium turnings, THF.
e Grignard Formation:

o Activate Mg turnings (1.2 eq) with iodine in dry THF under

o Add Aryl Bromide (1.1 eq) dropwise. Reflux for 1 hr to form
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o Addition:
o Cool Grignard solution to 0°C.
o Add N-Benzyl-4-piperidone (1.0 eq) in THF dropwise over 30 mins.

o Note: The bulky Grignard reagent attacks the ketone from the equatorial direction, forcing
the resulting hydroxyl group into the axial position (in the chair conformation).

o Workup:
o Quench with saturated

. Extract with EtOAcC.

o Purify via silica column (Hexane/EtOAC).
o Deprotection (Optional):
o Hydrogenate (

, Pd/C) to remove the N-benzyl group if a different N-substituent is required.

Protocol B: hERG Inhibition Assay (Safety Screening)

Piperidines are notorious for hLERG channel blockade (cardiotoxicity). This assay is mandatory.
e Cell Line: HEK293 stably expressing hERG (

).

o Method: Automated Patch Clamp (e.g., QPatch or Patchliner).
e Protocol:

o Solution: Extracellular (Tyrode’s); Intracellular (K-aspartate based).
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[e]

Voltage Protocol: Hold at -80 mV -> Depolarize to +40 mV (2s) -> Repolarize to -50 mV
(2s) to elicit tail current.

[e]

Application: Apply piperidine analog at 0.1, 1, 10, 30

(¢]

Analysis: Measure inhibition of peak tail current. Calculate

Success Criterion:

[¢]

is generally required for a safety margin.

ADME & Toxicity Considerations
The hERG Liability

Many 4-substituted piperidines block the hERG potassium channel, causing QT prolongation.

o Mechanism: The basic piperidine nitrogen (protonated) interacts with Tyr652 and Phe656 in
the hERG pore via cation-

interactions.
o Mitigation Strategy:

o Zwitterions: Introduce a carboxylic acid to neutralize the net charge.

o Oxygenation: The 4-OH group itself lowers hERG affinity compared to the 4-H analog by
reducing overall lipophilicity (LogP) and disrupting the hydrophobic pharmacophore
required for hERG binding. This is why 4-hydroxypiperidines are often safer than their 4-
alkyl counterparts.

Metabolic Stability

e Soft Spot: The carbons

to the nitrogen (C2/C6) are prone to oxidative metabolism by CYP450.
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e Solution: Introducing gem-dimethyl groups at C2 or C6, or using electron-withdrawing groups
on the N-linker, can block this oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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